molecular formula C16H25F3N4O2 B7136531 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide

Cat. No.: B7136531
M. Wt: 362.39 g/mol
InChI Key: GKOAGLKQYXZSCT-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a piperazine ring, and a trifluoropropyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25F3N4O2/c1-10(9-14-11(2)21-25-12(14)3)20-15(24)23-7-5-22(6-8-23)13(4)16(17,18)19/h10,13H,5-9H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOAGLKQYXZSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)NC(=O)N2CCN(CC2)C(C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring and the piperazine ring separately. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3,5-dimethyl-4-nitro-2-oxazoline, under acidic or basic conditions. The piperazine ring is often prepared through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

Once the individual rings are synthesized, they are coupled together using a suitable coupling reagent, such as carbodiimide or a similar activating agent, to form the final compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with conditions varying from acidic to basic environments depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols

Scientific Research Applications

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological macromolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide include other piperazine derivatives and oxazole-containing compounds. Examples include:

  • N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]piperazine-1-carboxamide
  • 4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide
  • 3,5-dimethyl-1,2-oxazole derivatives

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both the oxazole and piperazine rings, along with the trifluoropropyl group, allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.

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